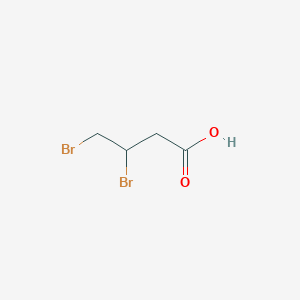

3,4-Dibromobutanoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGACHBPWABRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16507-32-7 | |

| Record name | NSC106868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualization Within Halogenated Carboxylic Acids Research

3,4-Dibromobutanoic acid is a member of the halogenated carboxylic acids, a class of organic compounds characterized by a carboxyl group and one or more halogen atoms. vaia.compearson.com These compounds are of significant interest in organic chemistry due to the profound influence of the halogen substituents on the molecule's physical and chemical properties. researchgate.net The presence of bromine atoms, in particular, enhances the reactivity of the carbon-bromine bond, making these compounds valuable precursors in a variety of synthetic transformations.

Research into halogenated carboxylic acids is extensive, covering areas from their synthesis and reactivity to their applications in various fields. science.govacs.org The position and number of halogen atoms on the carbon chain significantly impact the compound's acidity, reactivity, and potential for use in complex syntheses. jove.com The study of compounds like this compound contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies within this class of molecules. lookchem.com

Significance As a Versatile Synthetic Building Block in Organic Chemistry

The utility of 3,4-dibromobutanoic acid as a versatile synthetic building block is a cornerstone of its importance in organic chemistry. diva-portal.orgwhiterose.ac.uk Its bifunctional nature, possessing both a carboxylic acid and two bromine atoms, allows for a diverse range of chemical modifications. echemi.comchemnet.comnih.govchemspider.com This dual reactivity enables its use in the construction of more complex molecules through various synthetic routes.

One key application is in the synthesis of heterocyclic compounds. For instance, it has been used to produce isocoumarins, a class of naturally occurring compounds with a range of biological activities. researchgate.nettandfonline.com The synthesis of (±)-desmethyldiaportinol, a cytotoxic metabolite, utilizes this compound as a key starting material. researchgate.netresearchgate.net In this process, the acid is first converted to its more reactive acid chloride derivative, 3,4-dibromobutanoyl chloride. researchgate.nettandfonline.comresearchgate.net

Furthermore, this compound serves as a precursor in the synthesis of derivatives of lipoic acid, a compound with noted anti-inflammatory properties. researchgate.net This highlights its role in accessing biologically relevant molecules. The ability to selectively react at either the carboxylic acid function or the carbon-bromine bonds makes it a highly adaptable tool for organic chemists.

Overview of Key Academic Research Trajectories

Direct Halogenation Approaches

Direct halogenation, specifically bromination, of unsaturated carboxylic acid precursors stands as a primary and efficient method for the synthesis of this compound. This approach leverages the reactivity of the carbon-carbon double bond towards electrophilic addition of bromine.

Bromination of Unsaturated Carboxylic Acids

The addition of bromine across the double bond of an unsaturated carboxylic acid is a fundamental reaction in organic chemistry, leading to the formation of a vicinal dibromide.

The most direct route to this compound involves the bromination of 3-butenoic acid. researchgate.netresearchgate.netresearchgate.net This reaction proceeds via an electrophilic addition mechanism where the bromine molecule adds across the double bond of the 3-butenoic acid. The process has been described in the synthesis of 3,4-dibromobutanoyl chloride, where 3-butenoic acid is first brominated to yield this compound, which is then reacted with thionyl chloride. researchgate.netresearchgate.net

In a solvent-free approach, the bromination of 3-butenoic acid yielded this compound as the major product (67% yield), with the corresponding lactone as a minor product (21% yield). researchgate.net

This image from Wikimedia Commons illustrates the bromination of 3-butenoic acid to form this compound. wikimedia.org

The choice of solvent and reaction conditions significantly influences the outcome of the bromination of 3-butenoic acid. Carbon tetrachloride (CCl4) has been traditionally used as a solvent for this reaction. researchgate.netresearchgate.net CCl4 is a non-polar, inert solvent that effectively dissolves both the bromine and the unsaturated acid without participating in the reaction itself. quora.commasterorganicchemistry.com Its primary role is to provide a medium for the reactants to interact. quora.com

The bromination of 3-butenoic acid in carbon tetrachloride is typically carried out at room temperature. researchgate.netresearchgate.net The reaction mechanism in non-polar solvents like CCl4 is believed to proceed through a bromonium ion intermediate. ysu.edu The use of an inert solvent helps to prevent the formation of byproducts that can occur in the presence of nucleophilic solvents like water, which can lead to the formation of bromohydrins. masterorganicchemistry.com

Recent studies have also explored solvent-free conditions for bromination reactions, which align with the principles of green chemistry by reducing the use of hazardous organic solvents.

| Reaction Condition | Solvent | Temperature | Outcome | Reference |

| Bromination | Carbon Tetrachloride | Room Temperature | This compound | researchgate.netresearchgate.net |

| Solvent-Free Bromination | None | Not Specified | Major product: this compound (67%); Minor product: Lactone (21%) | researchgate.net |

Considerations for Regioselectivity and Stereochemistry in Bromination Reactions

The addition of bromine to an unsymmetrical alkene like 3-butenoic acid raises questions of regioselectivity and stereochemistry.

Regioselectivity: In the case of 3-butenoic acid, the addition of bromine occurs specifically at the C-3 and C-4 positions, corresponding to the location of the double bond, to yield this compound. This is a predictable outcome based on the mechanism of electrophilic addition to alkenes.

Stereochemistry: The addition of bromine to alkenes is a classic example of an anti-addition reaction. masterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond. The reaction proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comysu.edu The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bridged bromonium ion, leading to the formation of the trans or anti product. masterorganicchemistry.com For 3-butenoic acid, this results in a racemic mixture of (3R,4R)-3,4-dibromobutanoic acid and (3S,4S)-3,4-dibromobutanoic acid. The formation of a meso compound is also possible depending on the substitution pattern of the alkene. rutgers.edu

Indirect Synthetic Pathways

While direct bromination is common, indirect methods starting from other butanoic acid precursors can also be employed.

Derivatization from Butanoic Acid Precursors

An alternative approach involves the derivatization of butanoic acid or its derivatives. For instance, the synthesis of 2,4-dibromobutanoic acid has been achieved through the bromination of γ-butyrolactone. doi.org This reaction, when treated with bromine and a catalytic amount of phosphorus tribromide, yields 2,4-dibromobutanoyl bromide, which is then hydrolyzed to the corresponding acid. doi.org While this specific example leads to a different isomer, similar strategies involving functional group interconversions and subsequent halogenation could potentially be adapted for the synthesis of this compound from suitable butanoic acid precursors.

Utilizing Carboxylic Acid Halides as Intermediates

The conversion of carboxylic acids into their more reactive halide counterparts, such as acyl chlorides, is a pivotal strategy in the synthesis of this compound derivatives. This approach enhances the electrophilicity of the carbonyl carbon, facilitating subsequent reactions.

A key example involves the synthesis of 3,4-dibromobutanoyl chloride from its parent acid. nih.gov The process begins with the bromination of a precursor, 3-butenoic acid, in a carbon tetrachloride solvent at room temperature to yield this compound. nih.gov This acid is then converted into the highly reactive intermediate, 3,4-dibromobutanoyl chloride, through a reaction with thionyl chloride (SOCl₂). nih.gov This transformation is a critical step that activates the carboxylic acid for further molecular elaboration. nih.gov The resulting 3,4-dibromobutanoyl chloride serves as a potent acylating agent, essential for creating new carbon-carbon bonds in the synthesis of more complex molecules. nih.govresearchgate.net

This two-step process, starting from an unsaturated acid, illustrates a common pathway: halogenation followed by conversion to an acyl halide to prepare a building block for more complex syntheses.

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly employs advanced technologies to improve reaction efficiency, reduce waste, and accelerate the discovery of new compounds. These techniques are particularly relevant in the multi-step synthesis of complex molecules derived from this compound.

Microwave-Assisted Synthesis in Derivatization Processes

Microwave-assisted organic synthesis has emerged as a powerful tool for rapidly heating reactions, leading to dramatic reductions in reaction times and often improving yields. In the context of this compound chemistry, this technique has been successfully applied in derivatization reactions.

Specifically, 3,4-dibromobutanoyl chloride is used as a key reactant in a microwave-assisted cyclocondensation reaction. nih.gov This pivotal step involves the reaction of 3,4-dibromobutanoyl chloride with 3,5-dimethoxyhomophthalic acid to afford 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin. nih.gov The use of microwave irradiation allows this transformation to be completed in a remarkably short time frame of just two to three minutes. nih.gov This rapid, high-yield synthesis highlights the efficiency of microwave heating for complex organic transformations. nih.govrsc.org

Table 1: Microwave-Assisted Derivatization of 3,4-Dibromobutanoyl Chloride

| Reactant 1 | Reactant 2 | Product | Heating Method | Reaction Time |

|---|---|---|---|---|

| 3,4-Dibromobutanoyl chloride | 3,5-Dimethoxyhomophthalic acid | 3-(2,3-Dibromopropyl)-6,8-dimethoxyisocoumarin | Microwave | 2-3 minutes |

Data sourced from Saeed, A. (2014). nih.gov

Solvent-Free Phase-Vanishing Reactions for Halogenation

Solvent-free reaction conditions represent a significant advancement in green chemistry, aiming to reduce environmental impact and simplify product purification. The phase-vanishing (PV) method is an elegant technique that facilitates reactions between reagents without a common solvent. beilstein-journals.orgnih.gov This approach typically involves a triphasic system composed of a substrate layer, a reagent layer, and an immiscible fluorous phase (like a perfluoroalkane) that separates them. beilstein-journals.orgnih.gov The reagent slowly diffuses through the fluorous phase screen to react with the substrate, and the reaction's completion is often indicated by the disappearance of the reagent phase. beilstein-journals.orgnih.gov

While a direct application for the synthesis of this compound is not documented, the phase-vanishing technique has been successfully used for the halogenation of related compounds, demonstrating its potential applicability. For instance, the bromolactonization of γ,δ-alkenoic acids has been achieved under solvent-free phase-vanishing conditions using bromine (Br₂) as the halogenating agent. beilstein-journals.orgnih.gov This process works for both liquid and solid substrates and avoids the need for basic conditions. beilstein-journals.orgnih.gov Given that this compound is synthesized via the bromination of an alkenoic acid (3-butenoic acid), this solvent-free methodology presents a viable and environmentally conscious alternative to traditional methods that use solvents like carbon tetrachloride. nih.govorganic-chemistry.orgrsc.orgrsc.org

Table 2: Principles of Phase-Vanishing Halogenation

| System Component | Description | Role |

|---|---|---|

| Top Phase | Neat Substrate (e.g., Alkenoic Acid) | Reactant |

| Middle Phase | Liquid Perfluoroalkane | Immiscible phase screen to control reagent diffusion |

| Bottom Phase | Neat Halogenating Agent (e.g., Br₂) | Reagent |

Data sourced from Dragojlovic, V. (2008). beilstein-journals.orgnih.gov

This technique allows for reactions with highly reactive agents, such as bromine, to be performed at room temperature in a controlled manner, preventing the buildup of high reagent concentrations and potential side reactions. researchgate.net

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. This characteristic allows for the introduction of new functional groups through nucleophilic substitution reactions.

Nucleophilic substitution reactions on the alkyl chain of this compound typically follow a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine atom, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com The least sterically hindered alkyl halides are most favorable for SN2 reactions. youtube.com

The relative reactivity of the bromine atoms at the C3 and C4 positions is influenced by steric hindrance. Kinetic studies suggest that steric hindrance at these positions can slow down the reaction rate compared to monobrominated butanoic acids. The substitution of bromine atoms can be achieved through direct reaction with a nucleophile or via a multi-step process involving an intermediate. For instance, the replacement of bromine with amino groups can be accomplished by direct reaction with ammonia (B1221849) or through nucleophilic substitution with an azide (B81097) followed by hydrogenation. google.com

The carboxylic acid group of this compound can undergo amidation to form amides. This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. researchgate.netresearchgate.net The resulting 3,4-dibromobutanoyl chloride can then react with an amine to yield the corresponding amide.

A notable example is the reaction with methylamine (B109427), which can lead to the formation of 2-Methylamino-4-hydroxy-buttersaeure-methylamid. This transformation involves nucleophilic attack by methylamine at the C2 position, displacing a bromide ion, followed by intramolecular cyclization or hydrolysis to replace the bromine at C4 with a hydroxyl group, and finally, amidation of the carboxylic acid group.

| Reactant | Reagent | Product | Yield | Conditions |

| This compound | Methylamine | 2-Methylamino-4-hydroxy-buttersaeure-methylamid | 80% | Water, 16 hours, 15-20°C |

| This compound | Thionyl chloride, then amine | 3,4-Dibromobutanamide derivative | Not specified | Not specified |

This table summarizes amidation reactions involving this compound and its derivatives.

Thiols are effective nucleophiles that can displace the bromine atoms in this compound. These reactions typically proceed via an SN2 mechanism, where the thiolate anion acts as the nucleophile. youtube.com The reaction of this compound with a thiol can lead to the substitution of one or both bromine atoms, depending on the reaction conditions and the stoichiometry of the reactants. This reaction is a key method for forming carbon-sulfur bonds and synthesizing sulfur-containing organic compounds. nih.gov

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Thiol (R-SH) | Thioether derivative | Nucleophilic Substitution (SN2) |

This table illustrates the general thiol substitution reaction with this compound.

Electrophilic Reactions and Addition Mechanisms

While the primary reactivity of the alkyl chain of this compound is nucleophilic substitution, the initial synthesis of this compound often involves an electrophilic addition reaction. The bromination of 3-butenoic acid with bromine (Br₂) is a classic example of electrophilic addition across a carbon-carbon double bond to yield this compound. researchgate.net This reaction proceeds through the formation of a bromonium ion intermediate. sci-hub.se

Derivatives of this compound, such as its esters, can undergo electrophilic aromatic substitution if an aromatic ring is present in the ester moiety. For example, in benzyl (B1604629) 3,4-dibromobutanoate, the benzyl group can be subjected to electrophilic attack. The alkoxy group attached to the benzene (B151609) ring is generally an activating, ortho-, para-directing group.

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Benzyl (2-nitro and 4-nitro) 3,4-dibromobutanoate |

| Bromination | Br₂, FeBr₃ | Benzyl (2-bromo and 4-bromo) 3,4-dibromobutanoate |

This table shows predicted electrophilic aromatic substitution reactions on a derivative of this compound.

Esterification Reactions

The carboxylic acid functional group of this compound readily undergoes esterification. pearson.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce an ester. Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is effective even for sterically hindered esters. organic-chemistry.org Esterification is often performed to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule. google.com For instance, esterification is recommended soon after the synthesis of this compound to prevent the intramolecular formation of γ-bromo-γ-butyrolactone. google.com

| Reactant | Alcohol | Catalyst | Product |

| This compound | Methanol (B129727) or Ethanol | Acid (e.g., H₂SO₄) | Methyl or Ethyl 3,4-dibromobutanoate |

| This compound | Alcohol | DCC, DMAP | Ester |

This table outlines common esterification methods for this compound.

Acid-Catalyzed Esterification Processes

The esterification of this compound is a classic example of the Fischer-Speier esterification, a process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This reaction is fundamentally an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

A key application of this reaction is the synthesis of various ester derivatives of this compound. For instance, its reaction with methanol or benzyl alcohol in the presence of an acid catalyst yields methyl 3,4-dibromobutanoate and benzyl 3,4-dibromobutanoate, respectively. These esters serve as important intermediates in organic synthesis.

Formation and Hydrolysis of Ester Intermediates

The formation of ester intermediates from this compound follows the acid-catalyzed pathway described above. These esters, such as methyl 3,4-dibromobutanoate and benzyl 3,4-dibromobutanoate, are valuable precursors for further chemical transformations.

Conversely, the hydrolysis of these ester intermediates can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification, where the ester reacts with water in the presence of a strong acid to yield the carboxylic acid and the corresponding alcohol. libretexts.org This reaction is also an equilibrium process. libretexts.org

Basic hydrolysis, also known as saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction is irreversible and goes to completion, producing the carboxylate salt of the acid and the alcohol. libretexts.org For example, the hydrolysis of benzyl 2,4-dibromobutanoate in the presence of a base would yield 2,4-dibromobutanoic acid (after acidification) and benzyl alcohol. smolecule.com

The general equations for these reactions are as follows:

Acid-Catalyzed Hydrolysis: RCOOR' + H₂O ⇌ RCOOH + R'OH (in the presence of H⁺) libretexts.org

Basic Hydrolysis (Saponification): RCOOR' + OH⁻ → RCOO⁻ + R'OH libretexts.org

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrohalogenation, under basic conditions to form unsaturated compounds. This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of a double bond.

One significant outcome of the dehydrohalogenation of this compound is the formation of 4-bromo-2-butenoic acid. This transformation involves the elimination of a molecule of hydrogen bromide (HBr). The position of the resulting double bond is influenced by the reaction conditions and the specific base used.

In some instances, the elimination of two molecules of HBr can occur, leading to the formation of 3-bromo-2-butenoic acid. The reaction pathway and the final product distribution are dependent on factors such as the strength and concentration of the base, the solvent, and the reaction temperature. The presence of the carboxylic acid group can also influence the regioselectivity of the elimination process.

A related transformation involves the synthesis of 3,4-dibromobutanoyl chloride from this compound by reacting it with thionyl chloride. researchgate.netresearchgate.netresearchgate.net This acid chloride can then be used in further reactions. For instance, its reaction with 3,5-dimethoxyhomophthalic acid under microwave irradiation yields 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin. researchgate.netresearchgate.netresearchgate.net Subsequent treatment of this intermediate can lead to the formation of other complex molecules. researchgate.netresearchgate.netresearchgate.net

The table below summarizes the key reactions of this compound discussed:

| Reaction Type | Reactants | Products | Conditions |

| Acid-Catalyzed Esterification | This compound, Alcohol (e.g., Methanol) | Methyl 3,4-dibromobutanoate, Water | Acid Catalyst (e.g., H₂SO₄) |

| Basic Hydrolysis (Saponification) | Ester of this compound, Strong Base (e.g., NaOH) | Salt of this compound, Alcohol | Heat |

| Dehydrohalogenation | This compound | 4-Bromo-2-butenoic acid, HBr | Base |

| Acid Chloride Formation | This compound, Thionyl chloride | 3,4-Dibromobutanoyl chloride, SO₂, HCl | Reflux |

Role of 3,4 Dibromobutanoic Acid in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The unique structure of 3,4-dibromobutanoic acid makes it an effective precursor in the total synthesis of certain natural products, particularly those containing an isocoumarin (B1212949) core.

A significant application of this compound is demonstrated in the total synthesis of (±)-desmethyldiaportinol, a cytotoxic metabolite isolated from the endophytic fungus Ampelomyces sp. researchgate.netresearchgate.net. Isocoumarins are a class of natural products known for their diverse biological activities. researchgate.net In the synthesis of desmethyldiaportinol, this compound serves as a key building block to construct the side chain of the isocoumarin structure. researchgate.netresearchgate.net

The synthesis begins with the bromination of 3-butenoic acid using bromine in carbon tetrachloride, which yields this compound. researchgate.netresearchgate.net This intermediate carries the necessary carbon framework and reactive handles for the subsequent key steps of the synthesis.

To increase its reactivity for ring formation, this compound is converted into its corresponding acyl halide. researchgate.netresearchgate.net Specifically, it is treated with thionyl chloride to produce 3,4-dibromobutanoyl chloride, a highly reactive intermediate. researchgate.netresearchgate.net

This acyl chloride is then immediately used in a pivotal cyclocondensation reaction with 3,5-dimethoxyhomophthalic acid. researchgate.netresearchgate.net This step, often facilitated by microwave irradiation to reduce reaction times, directly forms the core isocoumarin ring system, yielding 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin. researchgate.netresearchgate.net Subsequent chemical modifications, including the replacement of the bromine atoms with hydroxyl groups and demethylation, complete the synthesis of the target natural product, (±)-desmethyldiaportinol. researchgate.netresearchgate.net

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 3-Butenoic acid | Bromine (Br₂) in CCl₄ | This compound | Introduction of bromine atoms to the alkyl chain. researchgate.net |

| 2 | This compound | Thionyl chloride (SOCl₂) | 3,4-Dibromobutanoyl chloride | Activation of the carboxylic acid for cyclization. researchgate.net |

| 3 | 3,4-Dibromobutanoyl chloride, 3,5-Dimethoxyhomophthalic acid | Microwave irradiation | 3-(2,3-Dibromopropyl)-6,8-dimethoxyisocoumarin | Formation of the isocoumarin core via cyclocondensation. researchgate.net |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a major class of molecules in medicinal chemistry and materials science. sigmaaldrich.com Bromo-organic compounds are frequently used as versatile building blocks to create complex heterocyclic structures. sigmaaldrich.com

The primary example of this compound's role as a building block for heterocycles is its use in the synthesis of isocoumarins, as detailed in the synthesis of desmethyldiaportinol. researchgate.netresearchgate.net The reaction pathway highlights how the dibrominated chain and the carboxylic acid function work in concert to build the 3-substituted 1H-isochromen-1-one (isocoumarin) skeleton. This strategy is a key method for accessing this important class of oxygen-containing heterocyclic compounds. researchgate.netorganic-chemistry.org

Intermediate in the Synthesis of Functionalized Organic Molecules

The reactivity of the carbon-bromine bonds and the carboxylic acid group allows this compound to serve as an intermediate in the synthesis of various functionalized molecules.

While dibrominated butanoic acid isomers are used in the synthesis of derivatives of the antioxidant lipoic acid, research literature prominently describes the use of the 2,4-dibromobutanoic acid isomer for this purpose. uj.edu.plresearchgate.net In those syntheses, the 2,4-isomer is used as a precursor to create sulfur-containing compounds like 2,4-bismethylthio-butanoic acid (BMTBA) and tetranor-dihydrolipoic acid (tetranor-DHLA) for the study of their anti-inflammatory properties. uj.edu.plresearchgate.net A direct synthetic route from the this compound isomer to lipoic acid derivatives is not prominently documented in available chemical literature.

Halogenated carboxylic acids are recognized as important intermediates in the production of specialty chemicals, including agrochemicals and pharmaceuticals. google.comlookchem.com The presence of halogen atoms provides reactive sites for nucleophilic substitution or elimination reactions, enabling the construction of more complex molecular frameworks. While its isomer, 2,4-dibromobutanoic acid, is noted for its use as a building block in synthesizing pharmaceuticals, specific, widely-cited examples of this compound as a direct precursor for commercial pharmaceutical intermediates are not extensively detailed in scientific reports. lookchem.com However, its demonstrated utility in the total synthesis of bioactive natural products like desmethyldiaportinol confirms its value as a precursor for molecules of potential therapeutic interest. researchgate.net

Precursor for Agrochemical Intermediates

This compound is positioned as a valuable intermediate in the synthesis of agrochemicals. While specific, direct applications in widely marketed products are not extensively documented in public literature, its role is understood through the broader context of bromo-organic compounds in agrochemical production and the documented uses of its structural isomers. Bromo-organic compounds are recognized as crucial intermediates in the manufacturing of various agricultural products, including pesticides and herbicides. sci-hub.se

The utility of similar dibrominated acids is well-established, suggesting the potential pathways for this compound. For instance, its isomer, 2,4-dibromobutanoic acid, is explicitly cited for its application in the agrochemical sector for synthesizing compounds aimed at crop protection and enhancement. lookchem.com Another related compound, 2,3-dibromosuccinic acid, is a known raw material for creating indole-2-carboxylate (B1230498) derivatives, which serve as agricultural and horticultural fungicides. google.com The chemical reactivity endowed by the two bromine atoms and the carboxylic acid functional group makes these molecules versatile building blocks for more complex, biologically active substances. sci-hub.selookchem.com Therefore, this compound represents a strategic precursor for developing novel agrochemical intermediates, even if its specific industrial applications are less publicized than those of its isomers.

Utility in the Synthesis of Various Brominated Organic Compounds

The utility of this compound as a precursor in the synthesis of other complex brominated molecules is clearly demonstrated in academic research. Its structure provides a reactive scaffold for building intricate molecular architectures.

A significant example is its use in the total synthesis of (±)-desmethyldiaportinol, a cytotoxic isocoumarin metabolite isolated from the endophytic fungus Ampelomyces sp. researchgate.net In this multi-step synthesis, this compound serves as the starting material to create a key building block, 3,4-dibromobutanoyl chloride. researchgate.net This transformation is a critical preliminary step that activates the carboxylic acid for subsequent reactions.

The synthesis proceeds as follows:

Bromination: The synthesis begins with the bromination of 3-butenoic acid in carbon tetrachloride at room temperature, which yields this compound. researchgate.net

Acyl Chloride Formation: The resulting this compound is then treated with thionyl chloride and refluxed to produce 3,4-dibromobutanoyl chloride. researchgate.net This highly reactive intermediate is not typically isolated in a pure form but is used directly in the next step.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 3,4-Dibromobutanoyl chloride | researchgate.net |

Cyclocondensation: The freshly prepared 3,4-dibromobutanoyl chloride is immediately used in a microwave-assisted cyclocondensation reaction with 3,5-dimethoxyhomophthalic acid. This key step rapidly forms the core structure of the target molecule, affording 3-(2,3-dibromopropyl)-6,8-dimethoxyisocoumarin. researchgate.net

This synthetic route highlights the strategic importance of this compound. By converting it into its more reactive acyl chloride form, chemists can efficiently couple it with other complex fragments to construct larger, polyfunctional molecules. The bromine atoms on the resulting structure can then be further manipulated, for instance, by replacement with hydroxyl groups, to complete the synthesis of the natural product. researchgate.net This demonstrates the value of this compound as a versatile tool for introducing a dibrominated propyl chain in complex organic synthesis.

Stereochemical Considerations in 3,4 Dibromobutanoic Acid Chemistry

Chiral Centers and Potential Enantiomeric/Diastereomeric Forms

The molecular structure of 3,4-dibromobutanoic acid contains a single chiral center at the third carbon atom (C3), the carbon atom to which a bromine atom and the carboxymethyl group (-CH2COOH) are attached. A chiral center is a carbon atom bonded to four different groups, which results in the existence of non-superimposable mirror images of the molecule.

Due to this single chiral center, this compound can exist as a pair of enantiomers:

(R)-3,4-dibromobutanoic acid

(S)-3,4-dibromobutanoic acid

These two enantiomers are mirror images of each other and, while they share the same physical properties such as melting point and boiling point, they rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, and is optically inactive. The synthesis of this compound from the bromination of 3-butenoic acid typically yields this racemic mixture. researchgate.netnih.gov

When this compound is incorporated into a larger molecule that contains other stereocenters, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can allow for their separation.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Optical Activity |

| (R)-3,4-dibromobutanoic acid | R | Dextrorotatory (+) or Levorotatory (-) |

| (S)-3,4-dibromobutanoic acid | S | Levorotatory (-) or Dextrorotatory (+) |

| (±)-3,4-dibromobutanoic acid | Racemic mixture of R and S | Optically inactive |

Stereoselective Synthetic Approaches and Chiral Pool Strategies

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a specific stereoisomer of a product. For this compound, this would involve methods that favor the formation of either the (R)- or (S)-enantiomer.

One of the most effective methods for the synthesis of enantiomerically pure compounds is the chiral pool strategy . This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of enantiomerically pure this compound, L-malic acid and D-malic acid are ideal chiral precursors. researchgate.net

A plausible synthetic route starting from L-malic acid (which has an (S) configuration) to produce (S)-3,4-dibromobutanoic acid could involve the following key transformations:

Protection of the carboxylic acid groups: The two carboxylic acid groups of L-malic acid would be protected, for example, as esters.

Reduction of one ester group: Selective reduction of one of the ester groups to a primary alcohol.

Hydroxyl group conversion: The remaining hydroxyl group at C2 would be converted to a good leaving group.

Halogenation: Introduction of the first bromine atom, likely with inversion of configuration at C2.

Conversion of the primary alcohol to a bromine: The primary alcohol would then be converted to a bromide.

Deprotection: Removal of the protecting group from the carboxylic acid to yield the final product.

A similar sequence starting from D-malic acid would yield (R)-3,4-dibromobutanoic acid. This strategy ensures that the stereochemistry of the starting material dictates the stereochemistry of the final product.

Other stereoselective approaches could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the bromination of a suitable precursor, although specific examples for this compound are not extensively documented.

Influence of Stereochemistry on Reaction Outcomes and Product Characteristics

The stereochemistry of this compound has a profound influence on the characteristics and stereochemistry of the products formed in subsequent reactions. When a single enantiomer of this compound is used in a synthesis, it can lead to the formation of a single enantiomer or a specific diastereomer of the product.

For instance, in the synthesis of more complex molecules, the (R)- or (S)-configuration of the C3 stereocenter in this compound will dictate the spatial arrangement of the atoms in the transition state of a reaction. This, in turn, can control the stereochemical outcome at newly formed chiral centers.

A key reaction of this compound is its conversion to the corresponding acyl chloride, (±)-3,4-dibromobutanoyl chloride, which can then be used in cyclization reactions. researchgate.netresearchgate.net When the racemic mixture of the acyl chloride is reacted with another chiral molecule, a mixture of diastereomers is typically formed. The ratio of these diastereomers is influenced by the stereochemistry of both reactants. If an enantiomerically pure form of 3,4-dibromobutanoyl chloride were used, it would be possible to achieve a higher degree of stereocontrol, potentially leading to a single diastereomer as the major product.

The stereochemistry also affects the physical and biological properties of the final products. In the synthesis of bioactive molecules, such as pharmaceuticals, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure this compound is crucial for its application in medicinal chemistry.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 3,4-dibromobutanoic acid by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound, offering unambiguous insight into the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR analysis reveals the specific electronic environment of each proton. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the carbon backbone. The protons on the carbon adjacent to the two bromine atoms (CHBr) and those adjacent to the carboxylic acid group (CH₂) present unique chemical shifts and splitting patterns. A representative analysis of the ¹H NMR spectrum shows a multiplet around δ 4.3 ppm for the two protons on the bromine-bearing carbons and a triplet at approximately δ 2.6 ppm for the methylene (B1212753) protons adjacent to the carboxyl group.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. While specific experimental data for this compound is not widely published, predicted spectra for the isomeric 2,4-dibromobutanoic acid can offer insight into the expected chemical shifts. guidechem.com For this compound, one would anticipate distinct signals for the carboxylic carbon (-COOH), the methylene carbon alpha to the carboxyl group (-CH₂-), and the two carbons bearing bromine atoms (-CHBr- and -CH₂Br).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHBr | ~4.3 | Multiplet (m) |

| -CH₂COOH | ~2.6 | Triplet (t) |

Mass spectrometry is critical for determining the molecular weight of this compound and can provide structural clues through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight and fragmentation of the molecule. The mass spectrum of this compound exhibits a characteristic molecular ion peak [M]⁺. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion appears as a distinctive pattern of peaks. For a molecule containing two bromine atoms, a triplet of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1 is expected. The observed molecular ion peaks at m/z 243.87 and 245.87 correspond to the calculated monoisotopic mass (243.87345 Da) and average molecular weight (245.90 g/mol ). nih.govechemi.comnih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|

| [C₄H₆⁷⁹Br₂O₂]⁺ | ~244 | Molecular ion with two ⁷⁹Br isotopes |

| [C₄H₆⁷⁹Br⁸¹BrO₂]⁺ | ~246 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [C₄H₆⁸¹Br₂O₂]⁺ | ~248 | Molecular ion with two ⁸¹Br isotopes |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is an ultrahigh-resolution technique essential for the non-target analysis of complex mixtures, such as drinking water containing disinfection byproducts (DBPs). nih.govresearchgate.netdiva-portal.org Brominated DBPs, which can include compounds like this compound, are of significant concern, and FT-ICR-MS allows for their characterization without the need for chemical standards. diva-portal.org

This method provides extremely high mass accuracy, enabling the confident assignment of molecular formulas to detected ions. nih.gov In studies of water disinfection, FT-ICR-MS has successfully identified hundreds of one-bromine-containing and dozens of two-bromine-containing products. diva-portal.org Tandem mass spectrometry (MS/MS) within the ICR cell can be used to fragment specific ions, providing structural information. For carboxylic acids like this compound, a characteristic neutral loss of CO₂ is often observed, which helps confirm the presence of the carboxyl functional group. diva-portal.org

Supercritical Fluid Chromatography coupled with High-Resolution Mass Spectrometry (SFC-HR-MS) is an emerging analytical tool well-suited for the analysis of polar and moderately polar compounds that are challenging for traditional chromatographic methods. acs.orguva.es While direct SFC-HR-MS analysis of this compound is not extensively documented, the technique has proven effective for analogous compounds, such as novel halogenated sulfonic acids, which are also polar halogenated compounds found as disinfection byproducts. acs.org

SFC can offer different selectivity compared to reversed-phase liquid chromatography (RPLC) and is compatible with a wide range of analytes, from nonpolar to highly polar substances. nih.gov For compounds like this compound, SFC could provide efficient separation from complex matrices, and the coupling with HRMS would allow for precise mass determination and identification. acs.org The technique is particularly valuable for analyzing complex samples like plant extracts or environmental waters where both polar and nonpolar analytes are present. acs.orglcms.cz

Mass Spectrometry (MS)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for isolating this compound from reaction mixtures or environmental samples and for assessing the purity of the compound.

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers, which in turn can form diastereomeric pairs. The separation of these stereoisomers is crucial for stereoselective synthesis and characterization. High-Performance Liquid Chromatography (HPLC) has been successfully employed to separate the diastereomers of this compound. unimi.itresearchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be developed, and their effectiveness often depends on the specific derivatives being analyzed and the choice of stationary and mobile phases. researchgate.net The ability to achieve baseline separation is critical for both preparative isolation of pure isomers and for analytical purity assessment. researchgate.nethplc.eu

For general purity assessment and quantification, especially in the context of related haloacetic acids, Gas Chromatography (GC) is a common method. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required prior to GC analysis.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Research Findings:

A common derivatization strategy for carboxylic acids, including halogenated ones, is esterification to form their corresponding methyl esters. nih.gov This process, often referred to as methylation, significantly increases the volatility of the compound, enabling its passage through the GC column. nih.gov For instance, in studies involving halogenated acetic acids, methylation is a standard procedure before GC analysis. oup.com One such method involves heating the sample with a solution of 10% sulfuric acid in methanol (B129727). oup.com In a comparative study of sample preparation techniques for halogenated acetic acids, 2,3-dibromobutanoic acid, a structural isomer of this compound, was utilized as a surrogate standard, indicating the suitability of GC for analyzing such compounds. oup.com

The derivatized this compound is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to provide definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. beilstein-journals.org This combination offers a high degree of certainty in the identification of this compound, even in the presence of other structurally similar compounds. beilstein-journals.org

Below is a table summarizing typical GC-MS parameters that can be adapted for the analysis of methylated this compound, based on methods used for similar analytes. oup.com

| Parameter | Value/Description |

| Derivatization | Methylation (e.g., with 10% H₂SO₄ in Methanol) |

| Column | DB-5.625 capillary column (30 m x 0.25 mm i.d., 0.25-µm film thickness) or similar non-polar column |

| Injector Temperature | 210 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial 40°C (hold for 5-10 min), ramp at 10°C/min to 180°C (hold for 3 min) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 290 °C (for ECD) |

| Ionization (MS) | Electron Impact (EI), 70 eV |

Note: The retention time is dependent on the specific instrument and exact analytical conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. chromatographyonline.com For the analysis of this compound, reversed-phase HPLC is a particularly suitable method.

Research Findings:

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For carboxylic acids, the pH of the mobile phase is a critical parameter as it influences the ionization state of the carboxyl group and thus the retention behavior of the compound. sielc.com

Post-synthesis analysis of this compound can be effectively performed using a C18 column. A mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, such as a phosphate (B84403) buffer at a low pH (e.g., pH 3.0), is typically employed to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. Detection is commonly achieved using a UV detector, with brominated compounds showing absorbance at specific wavelengths, for instance, 246 nm. In some applications for halogenated carboxylic acids, derivatization with a chromophoric agent like nitrophenylhydrazine (B1144169) can be used to enhance detection in the visible light region (320-450 nm). google.com

The following table outlines a set of HPLC conditions that have been reported for the analysis of this compound.

| Parameter | Value/Description |

| Column | C18 (Octadecyl-silica) |

| Mobile Phase | 20% Acetonitrile in Phosphate Buffer |

| pH | 3.0 |

| Detector | UV |

| Detection Wavelength | 246 nm |

| Flow Rate | Typically 0.5-1.5 mL/min |

Note: Retention times can vary based on the specific column dimensions, particle size, and exact mobile phase composition and flow rate.

Theoretical and Computational Studies of 3,4 Dibromobutanoic Acid

Molecular Structure and Electronic Properties

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules like 3,4-dibromobutanoic acid. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

The presence of two bromine atoms significantly influences the electronic distribution within the molecule. Bromine is an electronegative element, and its presence leads to a withdrawal of electron density from the adjacent carbon atoms through the inductive effect. This effect propagates along the carbon chain, influencing the reactivity of the entire molecule, including the carboxylic acid group.

Quantum chemical calculations can further characterize the electronic properties by determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another computational technique that can be employed to study the delocalization of electron density and the nature of the bonding within the molecule.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Method of Calculation |

| Molecular Formula | C₄H₆Br₂O₂ | - |

| Molecular Weight | 245.90 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | C(C(C(=O)O)CBr)Br | - |

| InChI | InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | - |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions. For this compound, a key reaction is its formation via the bromination of 3-butenoic acid. Computational studies can model this electrophilic addition reaction, identifying the transition states and intermediates involved. The reaction is expected to proceed through a bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion leads to the formation of the vicinal dibromide.

By calculating the potential energy surface for this reaction, chemists can determine the activation energies for different possible pathways, providing insights into the reaction kinetics and the stereochemical outcome. These energy profiles can help to explain why the addition of bromine to the double bond occurs and can predict the relative stability of the products.

Furthermore, computational modeling can be used to investigate other potential reactions of this compound, such as nucleophilic substitution or elimination reactions. By calculating the energy barriers for these processes, it is possible to predict which reactions are more likely to occur under specific conditions.

Conformational Analysis and Intermolecular Interactions

The flexible single bonds in the carbon backbone of this compound allow it to adopt various spatial arrangements, or conformations. Conformational analysis, performed through computational methods, helps to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, resulting in a potential energy surface.

The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, gauche interactions between the bulky bromine atoms can destabilize certain conformations. Conversely, intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the bromine atoms, could potentially stabilize specific arrangements. While intramolecular hydrogen bonding in halocarboxylic acids is generally weak, its presence can have a noticeable effect on the conformational preferences.

Understanding the intermolecular interactions of this compound is also crucial. The carboxylic acid group is capable of forming strong hydrogen bonds, leading to the formation of dimers in the solid state and in non-polar solvents. Computational studies can model these intermolecular interactions and calculate their strength, providing a molecular-level explanation for the physical properties of the compound, such as its melting and boiling points.

Influence of Substituent Effects on Reactivity and Selectivity

The two bromine atoms in this compound are key substituents that significantly dictate its reactivity and the selectivity of its reactions. The electron-withdrawing inductive effect of the bromine atoms increases the acidity of the carboxylic acid group compared to butanoic acid itself. The proximity of the bromine atoms to the carboxyl group influences the magnitude of this effect; however, in the case of the 3,4-isomer, the effect is less pronounced than in isomers where the bromine atoms are closer to the carboxyl group (e.g., 2,3- or 2,4-dibromobutanoic acid).

The position of the bromine atoms also affects the reactivity of the C-Br bonds towards nucleophilic substitution. The carbon atoms at positions 3 and 4 are both secondary and primary, respectively, and their reactivity will be influenced by both steric hindrance and the electronic environment. Computational studies can be used to predict the regioselectivity of nucleophilic attack by calculating the activation energies for substitution at each of these positions. These calculations can help to determine whether a nucleophile will preferentially attack the C3 or C4 carbon, leading to different products.

Furthermore, the presence of two adjacent bromine atoms can facilitate elimination reactions. Under basic conditions, the removal of a proton from the carbon at position 2 and the departure of the bromide ion from position 3 could lead to the formation of an unsaturated carboxylic acid. Theoretical calculations can model the transition states for such elimination reactions and predict their feasibility compared to substitution pathways.

Comparative Analysis with Structural Isomers and Analogues

Distinctions in Reactivity and Synthetic Utility of Dibromobutanoic Acid Isomers (e.g., 2,3- and 2,4-Dibromobutanoic Acid)

The structural arrangement of the two bromine atoms in dibromobutanoic acid isomers dictates their characteristic reactions and, consequently, their utility in organic synthesis. The primary isomers of interest—3,4-, 2,3-, and 2,4-dibromobutanoic acid—each exhibit unique reactivity profiles.

3,4-Dibromobutanoic Acid: This isomer is a valuable precursor in the synthesis of various organic molecules. For instance, it can be prepared by the bromination of 3-butenoic acid in carbon tetrachloride. researchgate.netresearchgate.net It can then be converted to its more reactive derivative, 3,4-dibromobutanoyl chloride, by treatment with thionyl chloride. researchgate.netresearchgate.net This acid chloride is a key intermediate in the synthesis of natural products, such as (±)-desmethyldiaportinol, where it undergoes a microwave-assisted cyclocondensation. researchgate.net The bromine atoms in this compound are susceptible to nucleophilic substitution, as seen in its reaction with aqueous acetone (B3395972) to replace the bromines with hydroxyl groups. researchgate.net

2,3-Dibromobutanoic Acid: Characterized by vicinal bromine atoms (on adjacent carbons), this isomer readily undergoes dehydrohalogenation under basic conditions to form an α,β-unsaturated carboxylic acid. The proximity of the two bromine atoms facilitates this elimination reaction. This compound is a useful building block in chemical synthesis and has been explored for its potential as an antimicrobial agent and a precursor for pharmaceuticals. guidechem.com

2,4-Dibromobutanoic Acid: In contrast to the 2,3-isomer, 2,4-dibromobutanoic acid has its bromine atoms separated by a methylene (B1212753) group. While it can also undergo elimination, the spatial arrangement of the halogens makes intramolecular reactions, such as the formation of a cyclopropane (B1198618) ring, a possible outcome depending on the reaction conditions. Nucleophilic substitution reactions on this isomer typically follow an SN2 mechanism. A notable reaction is its treatment with methylamine (B109427), which leads to a complex transformation involving nucleophilic attack at the C-2 position, hydrolysis of the C-4 bromine, and amidation of the carboxylic acid.

A summary of the key reactivity differences is presented in the table below.

| Isomer | Key Reactivity Feature | Common Synthetic Application |

| This compound | Nucleophilic substitution at C-3 and C-4 | Precursor to 3,4-dibromobutanoyl chloride for natural product synthesis. researchgate.netresearchgate.net |

| 2,3-Dibromobutanoic acid | Facile dehydrohalogenation to form α,β-unsaturated acids. | Building block for unsaturated systems and potential pharmaceuticals. guidechem.com |

| 2,4-Dibromobutanoic acid | Potential for intramolecular cyclization to form cyclopropane derivatives. | Synthesis of amino-hydroxy-butyric acid derivatives and other complex molecules. |

Structure-Reactivity Relationships in Brominated Butanoic Acid Systems

The location of the electron-withdrawing bromine atoms along the butanoic acid chain significantly impacts the molecule's electronic properties and, therefore, its reactivity.

The acidity of the carboxylic acid group is a key property influenced by the position of the bromine atoms. The inductive effect (-I effect) of the electronegative bromine atom withdraws electron density from the carbon chain, stabilizing the carboxylate anion formed upon deprotonation and thus increasing the acidity of the carboxylic acid. The closer the bromine atom is to the carboxyl group, the stronger its electron-withdrawing effect and the more acidic the compound. byjus.comlearncbse.in Consequently, 2,3-dibromobutanoic acid and 2,4-dibromobutanoic acid, with a bromine atom at the α-position, are expected to be more acidic than this compound.

The reactivity of the carbon-bromine bond towards nucleophilic substitution is also governed by its position. An α-bromo substituent, as found in 2,3- and 2,4-dibromobutanoic acid, makes the α-carbon particularly electrophilic and highly reactive towards SN2 reactions. libretexts.org The presence of the adjacent carbonyl group stabilizes the transition state of the SN2 reaction, leading to significantly faster reaction rates compared to primary alkyl halides. libretexts.org

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid and bromine functionalities in dibromobutanoic acids offer multiple avenues for derivatization, enabling their use as versatile synthetic intermediates.

Carboxylic Acid Derivatization:

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst.

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid halide, such as an acid chloride. researchgate.netresearchgate.net This is a common strategy to activate the carboxyl group for subsequent reactions.

Bromine Atom Derivatization:

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles. For example, reaction with an aqueous base can lead to the formation of hydroxy derivatives. researchgate.net Reaction with ammonia (B1221849) or amines can be used to introduce amino groups, providing a route to amino acids. libretexts.org

Elimination Reactions: As discussed earlier, treatment with a base can induce dehydrobromination, leading to the formation of unsaturated carboxylic acids, a reaction particularly facile for the 2,3-isomer.

The table below summarizes some common derivatization strategies for dibromobutanoic acids.

| Functional Group | Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Bromine Atom | Nucleophilic Substitution | Aqueous Base | Hydroxy-butanoic acid derivative |

| Bromine Atom | Nucleophilic Substitution | Ammonia/Amine | Amino-butanoic acid derivative |

| Vicinal Bromines (2,3-isomer) | Dehydrobromination | Base | Unsaturated butanoic acid |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dibromobutanoic acid, and how can purity be optimized?

- Answer : Synthesis typically involves bromination of butenoic acid derivatives. For example, bromination of 3-butenoic acid using bromine (Br₂) in a controlled environment yields this compound. Purity optimization requires careful temperature control (<5°C to avoid side reactions) and purification via recrystallization using polar aprotic solvents like ethyl acetate . Post-synthesis, HPLC analysis (C18 column, 20% acetonitrile in phosphate buffer, pH 3.0) can verify purity, with recovery rates >96% when validated against standards .

Q. How can this compound be characterized structurally and functionally?

- Answer : Use NMR (¹H, ¹³C) to confirm bromine positions and carboxylate group integrity. IR spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C-Br bonds (~500-600 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight validation. Functional assays, such as reactivity studies with nucleophiles (e.g., thiols or amines), can elucidate its potential as a synthetic intermediate .

Advanced Research Questions

Q. What HPLC parameters are critical for resolving this compound from structurally similar impurities?

- Answer : Optimal resolution requires:

- Column : Reverse-phase C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) with 4 mM sodium octyl sulfate (SOS) to enhance retention time reproducibility .

- Detection : UV at 246 nm for brominated compounds. Adjust SOS concentration to 4–6 mM to balance retention time and peak symmetry .

Q. How can researchers validate this compound as a biomarker in exposure studies?

- Answer : Correlate environmental exposure levels (e.g., via gas chromatography) with urinary metabolites using regression models. For example, 1,2,4-TMB exposure showed a linear relationship (r=0.866) with urinary 3,4-DMHA, a structurally analogous compound. Apply similar kinetic models to estimate metabolic half-lives and dose-response curves .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Answer : The vicinal dibromo configuration enables Suzuki-Miyaura coupling. For instance, palladium-catalyzed reactions with arylboronic acids replace bromine atoms, forming biaryl butanoic acid derivatives. Kinetic studies suggest steric hindrance at the C3/C4 positions slows reactivity compared to mono-brominated analogs .

Methodological Considerations

Q. How should researchers address contradictions in toxicity data for brominated carboxylic acids?

- Answer : Discrepancies often arise from varying experimental models (e.g., in vitro vs. in vivo). Standardize assays using OECD guidelines:

- In vitro : Use human hepatocyte cultures to assess metabolic pathways.

- In vivo : Rodent studies with controlled dosing (oral/gavage) and LC-MS/MS quantification of metabolites. Cross-validate findings with epidemiological data from occupational exposure studies .

Q. What safety protocols are essential when handling this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.